molecular formula C8H5F2NO2 B6599350 1-(2,2-difluoroethenyl)-4-nitrobenzene CAS No. 1742-99-0

1-(2,2-difluoroethenyl)-4-nitrobenzene

Cat. No.: B6599350
CAS No.: 1742-99-0
M. Wt: 185.13 g/mol
InChI Key: XGSSEJASKSZQEB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethenyl)-4-nitrobenzene is a nitroaromatic compound characterized by a difluoroethenyl (-CF₂=CH₂) substituent at the para position relative to the nitro (-NO₂) group. For instance, 1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS: 32471-55-9), a closely related analog with a difluoroethyl group, has a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The difluoroethenyl group in the target compound introduces enhanced electron-withdrawing effects compared to non-fluorinated substituents, which may influence reactivity in substitution or addition reactions. Nitrobenzene derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to the nitro group’s redox activity and capacity to stabilize charge-transfer complexes .

Properties

IUPAC Name

1-(2,2-difluoroethenyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSEJASKSZQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Capacity : Fluorinated substituents (-CF₂=CH₂, -CF₂CH₃) exhibit stronger electron withdrawal than chlorinated analogs due to fluorine’s high electronegativity. This enhances electrophilic aromatic substitution (EAS) reactivity at the nitrobenzene ring .
  • Steric Effects : Bulky groups like -C(Cl)₂(C₆H₅) hinder reactions requiring planar transition states, whereas linear ethenyl groups (-CF₂=CH₂) minimize steric interference .
  • Solubility : Fluorinated derivatives generally exhibit lower polarity and higher hydrophobicity compared to sulfonyl or hydroxyl-substituted analogs .

Substitution Reactions

  • Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the ring for NAS, but substituents modulate reactivity. For example, 1-(2,2-Dichlorovinyl)-4-nitrobenzene undergoes nickel/photoredox-mediated alkylation with high Z-stereoselectivity . In contrast, fluorinated analogs like this compound may exhibit slower NAS due to stronger electron withdrawal destabilizing the Meisenheimer intermediate.
  • Reduction: Nitro groups in fluorinated derivatives are reducible to amines under conditions using SnCl₂·2H₂O in ethanol, as demonstrated for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis .

Tautomerism and Solvatochromism

Azo-azomethine compounds derived from 4-nitrobenzene precursors, such as 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene, exhibit tautomerism dependent on substituents. Aliphatic diamines favor enol-imine tautomers, while aromatic diamines form keto-amine hybrids due to intramolecular hydrogen bonding . Fluorinated ethenyl groups may further stabilize tautomeric forms via inductive effects.

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